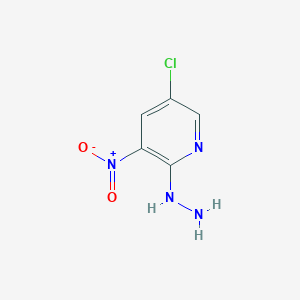

5-Chloro-2-hydrazinyl-3-nitropyridine

Übersicht

Beschreibung

5-Chloro-2-hydrazinyl-3-nitropyridine: is a chemical compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a hydrazinyl group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The nitration process can be carried out using concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of 5-Chloro-2-hydrazinyl-3-nitropyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-hydrazinyl-3-nitropyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of 5-chloro-2-hydrazinyl-3-aminopyridine.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine exhibit significant antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis. A study indicated that derivatives of this compound could reduce inflammatory markers in animal models, suggesting its utility in treating inflammatory diseases.

Cancer Research

There is ongoing research into the role of this compound in cancer therapy. Preliminary studies suggest that it might inhibit tumor growth by inducing apoptosis in cancer cells. This effect is hypothesized to be due to its ability to interfere with cellular signaling pathways critical for cancer cell survival.

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for developing new pesticides. Its efficacy against certain pests has been documented, indicating potential use as an agricultural chemical to protect crops from infestations. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

Herbicide Properties

In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have indicated that it can inhibit the growth of specific weed species, which could lead to the development of selective herbicides that target weeds without affecting crop plants.

Materials Science Applications

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly as a building block for synthesizing novel polymers with specific properties. Research has explored its use in creating polymers that exhibit enhanced thermal stability and mechanical strength.

Dyes and Pigments

this compound can serve as an intermediate in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it a candidate for developing colorants used in textiles and coatings.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Chloro-2-hydrazinyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group can enhance the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-2-hydroxy-3-nitropyridine

- 3-Chloro-2-nitropyridine

- 5-Chloro-2-aminopyridine

Comparison: 5-Chloro-2-hydrazinyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological activity. Compared to 5-Chloro-2-hydroxy-3-nitropyridine, the hydrazinyl group in this compound allows for additional chemical modifications and interactions. 3-Chloro-2-nitropyridine lacks the hydrazinyl group, making it less versatile in certain applications .

Biologische Aktivität

5-Chloro-2-hydrazinyl-3-nitropyridine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. It is classified as a nitro pyridine derivative, notable for its reactivity with various biological targets, including enzymes and receptors. The compound has been characterized using techniques such as NMR, IR, UV-Vis spectroscopy, and GC-MS to confirm its structure and purity .

Biological Properties

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

2. Antiviral Activity

The compound has demonstrated antiviral properties, particularly against certain viral infections. Studies have indicated that it can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

3. Antibacterial Activity

In addition to its antitumor and antiviral effects, this compound has shown antibacterial activity against a range of bacterial strains. This suggests its potential use in developing new antibiotics or as an adjunct therapy in treating bacterial infections .

4. Antioxidant and Anti-inflammatory Properties

The compound also possesses antioxidant properties, which help mitigate oxidative stress in biological systems. Its anti-inflammatory effects further enhance its therapeutic potential by reducing inflammation-related damage in various diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in metabolic pathways, leading to altered enzymatic activity that can affect cellular functions.

- Receptor Modulation: By binding to specific receptors, it can modulate signaling pathways that are crucial for cell survival and proliferation.

- Gene Expression Regulation: The compound influences gene expression patterns by altering the phosphorylation status of proteins involved in transcriptional regulation .

Toxicity and Safety

Toxicological studies indicate that this compound has a low toxicity profile when used at therapeutic doses. However, its safety must be evaluated in the context of specific applications, particularly in clinical settings where dose-dependent effects are critical .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models . |

| Study 2 | Antiviral Activity | Showed effective reduction in viral load in infected cell cultures . |

| Study 3 | Antibacterial Properties | Inhibited growth of multiple bacterial strains with varying mechanisms . |

Current State of Research

Research on this compound is ongoing, with numerous studies aimed at uncovering additional biological activities and optimizing its pharmacological properties. The focus is on enhancing its efficacy while minimizing potential side effects through structural modifications and formulation strategies .

Eigenschaften

IUPAC Name |

(5-chloro-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYSNWKUKBMEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286308 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-46-4 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.